![molecular formula C11H13N5O5 B1251939 5-(1-azidoethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione CAS No. 170243-45-5](/img/structure/B1251939.png)
5-(1-azidoethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine, 5-(1-azidoethenyl)-2’-deoxy- is a synthetic nucleoside analog. This compound is characterized by the presence of an azido group attached to the ethenyl moiety at the 5-position of the uridine base. The modification at the 2’-deoxy position distinguishes it from the naturally occurring uridine, making it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 5-(1-azidoethenyl)-2’-deoxy- typically involves multiple steps, starting from commercially available uridine derivatives. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of uridine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Introduction of the Azido Group: The azido group is introduced via a nucleophilic substitution reaction, often using sodium azide (NaN3) as the azide source.
Deprotection: The protecting groups are removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Uridine, 5-(1-azidoethenyl)-2’-deoxy- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, forming triazoles via click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for introducing the azido group.
Palladium Catalyst: Used in reduction reactions.
Copper Catalysts: Used in click chemistry reactions to form triazoles.
Major Products Formed
Triazoles: Formed via click chemistry.
Amines: Formed via reduction of the azido group.
Wissenschaftliche Forschungsanwendungen
Uridine, 5-(1-azidoethenyl)-2’-deoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving nucleic acid modifications and interactions.
Medicine: Investigated for its potential in antiviral and anticancer therapies.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of Uridine, 5-(1-azidoethenyl)-2’-deoxy- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The azido group can participate in bioorthogonal reactions, allowing for the selective labeling and tracking of nucleic acids in biological systems. The compound’s unique structure enables it to interact with specific molecular targets and pathways, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uridine, 5-(1-azidoethenyl): Lacks the 2’-deoxy modification.
2’-Deoxyuridine: Lacks the azido group.
5-Azido-2’-deoxyuridine: Similar but with different positioning of the azido group.
Uniqueness
Uridine, 5-(1-azidoethenyl)-2’-deoxy- is unique due to the combination of the azido group and the 2’-deoxy modification. This dual modification enhances its utility in various research applications, providing a versatile tool for scientists.
Eigenschaften
CAS-Nummer |
170243-45-5 |
|---|---|
Molekularformel |
C11H13N5O5 |
Molekulargewicht |
295.25 g/mol |
IUPAC-Name |
5-(1-azidoethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H13N5O5/c1-5(14-15-12)6-3-16(11(20)13-10(6)19)9-2-7(18)8(4-17)21-9/h3,7-9,17-18H,1-2,4H2,(H,13,19,20)/t7-,8+,9+/m0/s1 |
InChI-Schlüssel |
JJENJWOMXGJIOD-DJLDLDEBSA-N |
SMILES |
C=C(C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O)N=[N+]=[N-] |
Isomerische SMILES |
C=C(C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)N=[N+]=[N-] |
Kanonische SMILES |
C=C(C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O)N=[N+]=[N-] |
Synonyme |
5-(1-azidovinyl)-2'-deoxyuridine 5-AzVDU |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(5-oxo-2-pyrrolidinyl)-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B1251857.png)
![4-[3-(3-Fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B1251859.png)
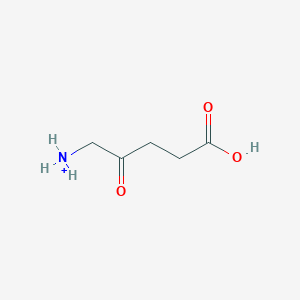

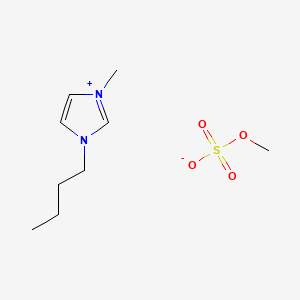
![[(1S,4R,5S,6S,7S,8R,9S,13R,14R,16S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1251872.png)
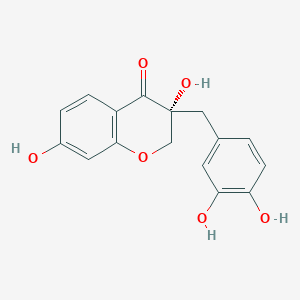

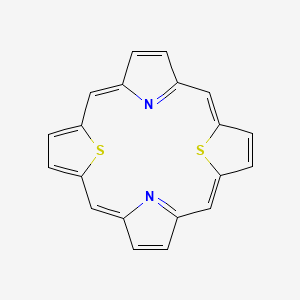
![(3E,5E,7E,9R,10R,11E,13E,17S,18S)-20-[(R)-[(2R,3R,4S,5R)-2,4-dihydroxy-6-[(2R)-2-[(2R,4S,5S,6S)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-hydroxymethyl]-10-[(2R,3S,4R,5S,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one](/img/structure/B1251879.png)
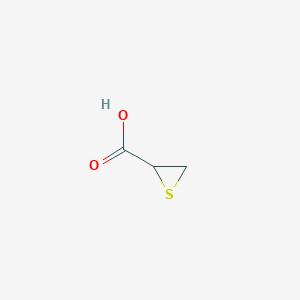
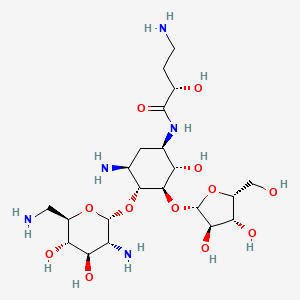
![[(1S,2R,3R,5S,8R,10R,12R,13S)-1,2,6-trimethylspiro[4,9-dioxatetracyclo[8.2.1.02,8.03,5]tridec-6-ene-13,2'-oxirane]-12-yl] (Z)-but-2-enoate](/img/structure/B1251883.png)
